- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)
97421-21-1 structure
Product Name:1-Isopropyl-4-nitro-1H-pyrazole
كاس عدد:97421-21-1
وسط:C6H9N3O2
ميغاواط:155.154560804367
MDL:MFCD10001542
CID:1038349
PubChem ID:13469824
Update Time:2025-07-02
1-Isopropyl-4-nitro-1H-pyrazole الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-Isopropyl-4-nitro-1H-pyrazole
- 4-nitro-1-propan-2-ylpyrazole
- 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
- 4-nitro-1-(propan-2-yl)-1H-pyrazole
- 1-(methylethyl)-4-nitropyrazole
- 1-isopropyl-4-nitro-1 H-pyrazole
- SBB026429
- STK353357
- KM3443
- ST45134935
- V9887
- 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)
- 1-Isopropyl-4-nitropyrazole
- EN300-232002
- MFCD10001542
- SY060247
- AKOS015922473
- DTXSID90541639
- SCHEMBL574383
- AKOS005168799
- DB-363689
- 97421-21-1
- 1-isopropyl-4-nitro-pyrazole
- CS-0124104
- AS-30092
- XDA42121
- CBSSFOTWGVIHFX-UHFFFAOYSA-N
- AB91867
-
- MDL: MFCD10001542
- نواة داخلي: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3
- مفتاح Inchi: CBSSFOTWGVIHFX-UHFFFAOYSA-N
- ابتسامات: [O-][N+](C1=CN(C(C)C)N=C1)=O
حساب السمة
- نوعية دقيقة: 155.06900
- النظائر كتلة واحدة: 155.069476538g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 1
- تعقيدات: 154
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 63.6
- إكسلوغ 3: 0.8
الخصائص التجريبية
- نقطة الغليان: 248.8±13.0℃ at 760 mmHg
- بسا: 63.64000
- لوغب: 1.89540
1-Isopropyl-4-nitro-1H-pyrazole بيانات الجمارك
- رمز النظام المنسق:2933199090
- بيانات الجمارك:
中国海关编码:
2933199090概述:
2933199090. 其他结构上有非稠合吡唑环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Isopropyl-4-nitro-1H-pyrazole الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188210-1g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95+% | 1g |
$81 | 2021-08-05 | |
| Chemenu | CM188210-5g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95+% | 5g |
$243 | 2021-08-05 | |
| Chemenu | CM188210-10g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95+% | 10g |
$352 | 2021-08-05 | |
| TRC | I779078-10mg |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I779078-50mg |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I779078-100mg |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Apollo Scientific | OR962808-1g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 98% | 1g |
£48.00 | 2025-02-21 | |
| Apollo Scientific | OR962808-5g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 98% | 5g |
£183.00 | 2025-02-21 | |
| Apollo Scientific | OR962808-10g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 98% | 10g |
£310.00 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-500mg |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 97% | 500mg |
¥370.0 | 2022-04-27 |
1-Isopropyl-4-nitro-1H-pyrazole طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
المراجع
- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 50 °C; 30 min, 50 °C
المراجع
- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, rt → 60 °C
المراجع
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
المراجع
- Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
المراجع
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
المراجع
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 min, rt; 16 h, rt
المراجع
- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 12 h, rt
المراجع
- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 30 min, 50 °C
المراجع
- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 60 °C; 3 h, 60 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
المراجع
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 25 °C
1.2 12 h, 25 °C
1.2 12 h, 25 °C
المراجع
- Bicyclic lactams as RIP1 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, cooled
1.2 3 h, reflux
1.2 3 h, reflux
المراجع
- Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt
المراجع
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 3 h, 40 °C
المراجع
- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 0 °C
المراجع
- Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
1-Isopropyl-4-nitro-1H-pyrazole Raw materials
1-Isopropyl-4-nitro-1H-pyrazole Preparation Products
1-Isopropyl-4-nitro-1H-pyrazole الوثائق ذات الصلة
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole) منتجات ذات صلة
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- 42027-81-6(2-(4-nitropyrazol-1-yl)ethanol)
- 58793-45-6(1-Ethyl-4-nitro-1H-pyrazole)
- 948570-75-0(1-(2-methoxyethyl)-4-nitro-pyrazole)
- 1240577-26-7(4-nitro-1-(prop-2-en-1-yl)-1H-pyrazole)
- 1002033-53-5(2-(4-Nitro-1H-pyrazol-1-yl)ethylamine)
- 97421-12-0(1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)
- 1006440-58-9(4-nitro- 1H-Pyrazole-1-propanol)
- 108372-40-3(4-nitro-1-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole)
الموردين الموصى بهم
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Wuhan Comings Biotechnology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
عضو ذهبي
مورد الصين
مُحْضِر
Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر